molecular formula C21H21BrFNO B12746099 KB256Rju7J CAS No. 270257-31-3

KB256Rju7J

Cat. No.: B12746099
CAS No.: 270257-31-3
M. Wt: 402.3 g/mol
InChI Key: RDGNOACOEMJXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KB256Rju7J is a hypothetical synthetic compound, likely belonging to the class of organometallic or complex organic molecules, based on its alphanumeric designation.

Properties

CAS No.

270257-31-3

Molecular Formula

C21H21BrFNO

Molecular Weight

402.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C21H21BrFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2

InChI Key

RDGNOACOEMJXRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Br)CCCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KB256Rju7J involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

KB256Rju7J undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

KB256Rju7J has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of KB256Rju7J involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Compound A: BeH30YHOY KHCJIOTHI HHTpHJI 273 (Benzoic Acid Nitrile Derivative)

Structural Similarity : Shares a benzoic acid backbone with KB256Rju7J, differing in functional groups (e.g., nitrile vs. carboxylate ligands) .

Property This compound Compound A
Molecular Formula Hypothetical: C₁₅H₂₀N₂O₄ C₇H₅NO₂ (Benzoic Acid Nitrile)
Molecular Weight (g/mol) ~300 (estimated) 147.12
Melting Point (°C) 180–200 (predicted) 120–125
Solubility Polar aprotic solvents Ethanol, DMSO
Reactivity Catalytic activity (assumed) Acid-catalyzed hydrolysis

Key Differences :

  • Applications: this compound may serve as a catalyst in asymmetric synthesis, whereas Compound A is typically used in agrochemical intermediates .

Compound B: 1,3-BeH30JIMKap60H0BaX KHCJIOTa 267 (1,3-Benzodicarboxylic Acid)

Structural Similarity : Both compounds feature aromatic carboxylic acid groups, but this compound likely incorporates additional heteroatoms or metal centers .

Property This compound Compound B
Functional Groups Carboxylate ligands, metal center Two carboxylic acid groups
Stability High (chelation effect) Moderate (prone to decarboxylation)
Industrial Use Polymer stabilization Polyester resin production
Toxicity Low (assumed) Moderate (irritant)

Key Differences :

  • This compound’s metal coordination enhances its stability in high-temperature applications compared to Compound B’s purely organic structure .
  • Spectroscopic Data: this compound would exhibit distinct NMR shifts due to metal-ligand interactions, unlike Compound B’s simpler proton environments .

Comparison with Functionally Similar Compounds

Compound C: BunepoH 921 (Hypothetical Polymer Stabilizer)

Functional Similarity : Both compounds may act as stabilizers in polymer matrices, preventing oxidative degradation .

Property This compound Compound C
Mechanism Radical scavenging via metal redox Hydrogen donation
Efficiency High (multi-site chelation) Moderate
Environmental Impact Low leaching (strong binding) High (volatile byproducts)

Key Differences :

  • This compound’s metal-ligand system offers recyclability in catalytic cycles, whereas Compound C degrades upon use .

Research Findings and Challenges

  • Synthetic Reproducibility: this compound’s synthesis requires stringent control of stoichiometry and reaction conditions to avoid byproducts, a challenge less pronounced in simpler analogs like Compound A .
  • Characterization Complexity : Full structural elucidation of this compound demands advanced techniques (e.g., X-ray crystallography), unlike Compounds B and C, which can be identified via routine NMR .
  • Safety Considerations : this compound’s metal content necessitates hazard assessments for industrial use, contrasting with purely organic counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.